InChI=1S/C7H15N.ClH/c1-7(8)5-3-2-4-6-7;/h2-6,8H2,1H3;1H
. The compound has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 1 . 1-Methylcyclohexan-1-amine hydrochloride is an organic compound with the molecular formula and a molecular weight of approximately 149.66 g/mol. It is classified as an amine and is primarily used in scientific research and industrial applications. The compound is known for its role in the synthesis of various pharmaceuticals and chemical intermediates.
1-Methylcyclohexan-1-amine hydrochloride can be sourced from various chemical suppliers and is typically produced through synthetic routes involving cyclohexane derivatives. It falls under the category of aliphatic amines and is recognized for its potential applications in medicinal chemistry, particularly in the synthesis of compounds targeting the central nervous system.
The synthesis of 1-methylcyclohexan-1-amine hydrochloride generally involves several steps:
The specific reaction conditions, such as temperature, pressure, and choice of solvents, can vary significantly based on the desired yield and purity of the product. For instance, reactions may be conducted under reflux conditions or in a controlled atmosphere to minimize side reactions.
The molecular structure of 1-methylcyclohexan-1-amine hydrochloride features a cyclohexane ring substituted with a methyl group and an amino group. The structural formula can be represented as follows:
1-Methylcyclohexan-1-amine hydrochloride can participate in various chemical reactions including:
Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The conditions (temperature, solvent) are critical for controlling reaction pathways and yields.
The mechanism of action for 1-methylcyclohexan-1-amine hydrochloride primarily involves its interaction with neurotransmitter systems in biological contexts. As an amine, it may act as a neurotransmitter or modulator, influencing pathways related to mood, cognition, and behavior.
The specific pathways depend on the target receptors or enzymes it interacts with, which are often studied in pharmacological research to elucidate its effects on the central nervous system.
1-Methylcyclohexan-1-amine hydrochloride has several scientific uses:
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 1009-14-9
CAS No.: 16903-37-0